3-(1-Aminoprop-2-EN-1-YL)phenol

toxicology positional isomerism drug safety

3-(1-Aminoprop-2-en-1-yl)phenol (CAS 1270412-40-2, molecular formula C9H11NO, MW 149.19 Da) is a meta-substituted phenolic amine featuring an allylic amine side chain. The compound belongs to the aminoallylphenol class, characterized by dual hydrogen-bond donor/acceptor functionality (measured LogP 1.29, polar surface area 46 Ų).

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B13049506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminoprop-2-EN-1-YL)phenol
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC=CC(C1=CC(=CC=C1)O)N
InChIInChI=1S/C9H11NO/c1-2-9(10)7-4-3-5-8(11)6-7/h2-6,9,11H,1,10H2
InChIKeyYJPWRKWXAYIBSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Aminoprop-2-EN-1-YL)phenol (CAS 1270412-40-2): Sourcing Guide for a Meta-Substituted Aminoallylphenol Building Block


3-(1-Aminoprop-2-en-1-yl)phenol (CAS 1270412-40-2, molecular formula C9H11NO, MW 149.19 Da) is a meta-substituted phenolic amine featuring an allylic amine side chain . The compound belongs to the aminoallylphenol class, characterized by dual hydrogen-bond donor/acceptor functionality (measured LogP 1.29, polar surface area 46 Ų) [1]. It is commercially supplied as a racemic mixture by multiple vendors at purities ranging from 95% to 98%, with enantiopure (R)- and (S)-configured versions also available under separate CAS numbers (1213204-61-5 and 1213971-90-4, respectively) . The meta-substitution pattern and the α,β-unsaturated amine side chain jointly determine its reactivity profile, differentiating it from ortho- and para-positional isomers as well as saturated aminopropyl analogs [2].

Why Generic Substitution Fails for 3-(1-Aminoprop-2-EN-1-YL)phenol: Positional Isomerism and Allylic Amine Reactivity


Interchanging 3-(1-aminoprop-2-en-1-yl)phenol with its ortho- or para-positional isomers, or with saturated aminopropyl analogs, is not scientifically defensible without requalification. Meta-substituted aminophenols exhibit distinct metabolic and toxicological profiles compared to their ortho and para counterparts: a comparative repeated-dose toxicity assessment demonstrated that meta-aminophenol (MAP) targets neonatal body weight, tremor, and serum bilirubin at a NOAEL of 80 mg/kg-day, whereas ortho-aminophenol (OAP) produces increased relative liver weight with no identifiable NOAEL, and para-aminophenol (PAP) induces nephrotoxicity at a NOAEL of 20 mg/kg-day [1]. Furthermore, the allylic amine in the target compound provides a reactive handle (vinylogous α-amination) absent in saturated 3-(2-aminopropyl)phenol analogs, enabling distinct downstream chemistry such as aza-Michael additions, metal coordination, and pharmacophore extension that saturated side chains cannot replicate [2]. Even among positional isomers of the aminoallylphenol subclass, intramolecular hydrogen bonding between the hydroxyl and amine groups is strongly geometry-dependent, with the meta relationship precluding the intramolecular H-bonding accessible to the ortho isomer, altering both physicochemical properties and target engagement potential [3].

Quantitative Differentiation Evidence for 3-(1-Aminoprop-2-EN-1-YL)phenol: Comparator-Anchored Selection Data


Meta-Position Hydroxyl Confers Distinct Toxicity Profile Versus Ortho and Para Aminophenol Isomers

Among the three simple aminophenol isomers, the meta configuration (MAP) displays an intermediate toxicity profile with a distinct target organ compared to ortho- and para-aminophenol. In a comparative repeated-dose toxicity assessment, MAP produced a NOAEL of 80 mg/kg-day with critical effects of reduced body weight, tremors, and increased serum bilirubin in neonatal rats. In contrast, ortho-aminophenol (OAP) yielded increased relative liver weight at 83 mg/kg-day with no identifiable NOAEL, and para-aminophenol (PAP) caused nephrotoxicity at a NOAEL of only 20 mg/kg-day [1]. This isomer-specific differential toxicity, rooted in divergent metabolic pathways (OAP conversion to 2-aminophenoxazine-3-one by cytochrome c; PAP oxidation to p-benzoquinoneimine by renal CYP450; MAP undergoing only glucuronidation and sulfation), extends to substituted aminophenol derivatives and directly informs the selection of meta-substituted scaffolds when renal or hepatic liabilities must be minimized [1].

toxicology positional isomerism drug safety lead optimization

Measured LogP and Polar Surface Area Differentiate Meta Isomer from Ortho Analog in Predicted Membrane Permeability

The meta-substituted 3-(1-aminoprop-2-en-1-yl)phenol exhibits a measured LogP of 1.29 and a polar surface area (PSA) of 46 Ų, as catalogued in the ChemSpace database [1]. These values place the compound within favorable drug-like physicochemical space (Lipinski-compliant: MW 149 Da < 500; LogP 1.29 < 5; HBD 2 < 5; HBA 2 < 10). The ortho isomer 2-(1-aminoprop-2-en-1-yl)phenol (CAS 1270477-29-6) is expected to display a lower effective LogP due to intramolecular hydrogen bonding between the ortho-hydroxyl and the amine, which masks polarity and can alter membrane partitioning and protein binding in ways not observed for the meta isomer [2]. While experimentally determined LogP for the ortho isomer was not located in public databases, the well-established ortho-effect in aminophenols predicts a measurable difference in chromatographic LogP and permeability that makes the meta isomer preferable when consistent, non-attenuated hydrogen-bonding capacity is required for target engagement [3].

physicochemical properties LogP polar surface area drug-likeness ADME

Vendor Purity Specifications: 98% (Leyan) vs. 95% (Bidepharm) for Identical CAS-Grade Material

Two major vendors list the racemic 3-(1-aminoprop-2-en-1-yl)phenol (CAS 1270412-40-2) at different minimum purity specifications: Leyan offers the compound at 98% purity, while Bidepharm and CymitQuimica (Biosynth brand) specify a minimum of 95% . Bidepharm additionally provides batch-specific quality control documentation including NMR, HPLC, and GC traces . For procurement decisions, the 3% purity differential (98% vs. 95%) may be consequential in applications demanding high stoichiometric precision—such as fragment-based screening where impurities at ≥2% can generate false-positive hits, or in multi-step synthesis where cumulative impurity carryover degrades final product yield. The ortho isomer (CAS 1270477-29-6) is similarly offered at 95% minimum purity (AKSci) and 98% (Leyan), indicating comparable commercial availability but without eliminating the positional isomerism concerns .

chemical procurement purity specification vendor comparison quality control

Allylic Amine Side Chain Enables Derivatization Pathways Inaccessible to Saturated Aminopropyl Analogs

The α,β-unsaturated amine side chain in 3-(1-aminoprop-2-en-1-yl)phenol provides a vinylogous amine functionality that supports a broader set of transformations than the saturated 3-(2-aminopropyl)phenol analog (CAS not located for meta isomer; ortho analog: 3-(2-aminopropyl)phenol). The Tetrahedron (2001) study demonstrated that aminoallylphenols, once prepared via reduction of 4H-chromen-4-ylidene amines, can be converted to 3,4-dihydro-2H-1,3-benzoxazines through reaction with formaldehyde—a transformation requiring the allylic amine geometry [1]. Additionally, this compound class has been described in patent literature (US 2,246,924) as aryl-amino alkenyl phenols with applications as pharmaceutical intermediates, rubber antioxidants, and gasoline inhibitors [2]. The vinyl group enables aza-Michael addition, Heck coupling, and olefin metathesis that are mechanistically impossible for the saturated aminopropyl chain. While the saturated analog may offer greater metabolic stability of the C-N bond, the allylic amine's reactivity is precisely what makes 3-(1-aminoprop-2-en-1-yl)phenol a more versatile building block for diversity-oriented synthesis [3].

synthetic chemistry allylic amine building block medicinal chemistry derivatization

Enantiopure Forms Available: (R)- and (S)-Configured 3-(1-Aminoprop-2-enyl)phenol with Independent CAS Numbers

Bidepharm lists both enantiomers of 3-(1-aminoprop-2-enyl)phenol under separate CAS numbers: 3-((1R)-1-aminoprop-2-enyl)phenol (CAS 1213204-61-5) and 3-((1S)-1-aminoprop-2-enyl)phenol (CAS 1213971-90-4), each supplied at 95% minimum purity (stabilized with TBC to prevent polymerization of the vinyl group) . In contrast, the ortho isomer is predominantly offered only as the racemate or the (S)-enantiomer from a subset of suppliers, and the saturated analog 3-(2-aminopropyl)phenol is not widely catalogued in enantiopure form. The availability of both enantiomers as discrete, quality-controlled catalog items eliminates the need for in-house chiral resolution—a process that typically incurs 30-50% yield loss for a single enantiomer—and enables direct incorporation into asymmetric syntheses or enantioselective biological assays without the confounding effects of the distomer [1].

chiral resolution enantiopure building block stereochemistry asymmetric synthesis

Prioritized Application Scenarios for 3-(1-Aminoprop-2-EN-1-YL)phenol Based on Quantified Differentiation Evidence


Fragment-Based Drug Discovery Requiring Meta-Aminophenol Scaffolds with Reduced Renal/Hepatic Liability Risk

Fragment-based screening campaigns that utilize aminophenol-containing fragments can strategically prioritize the meta-substituted scaffold based on the isomer-specific toxicity data. The 4-fold higher NOAEL for meta-aminophenol (80 mg/kg-day) versus para-aminophenol (20 mg/kg-day), combined with the distinct metabolic pathway (glucuronidation/sulfation only, without cytochrome c-mediated oxazine formation or CYP450-mediated quinoneimine generation), makes 3-(1-aminoprop-2-en-1-yl)phenol a rationally selected core for fragment libraries where downstream developability is a selection criterion [1]. The compound's drug-like physicochemical profile (LogP 1.29, PSA 46 Ų, MW 149 Da) further supports fragment hit-to-lead progression without violating Lipinski parameters [2].

Diversity-Oriented Synthesis Leveraging the Allylic Amine Handle for Scaffold Expansion

Medicinal chemistry programs requiring rapid SAR expansion around a phenolic amine core benefit from the allylic amine in 3-(1-aminoprop-2-en-1-yl)phenol, which unlocks at least four reaction manifolds (aza-Michael addition, Heck coupling, olefin metathesis, and benzoxazine cyclization) that are unavailable to saturated aminopropyl analogs [3]. The Tetrahedron (2001) study confirmed that the aminoallylphenol structure cannot be accessed through simpler synthetic pathways, validating its use as a non-trivial diversification point [3]. This expanded reaction space can reduce the number of synthetic cycles required to explore chemical space around the phenol core.

Enantioselective Biological Studies Requiring Both (R)- and (S)-Configured Aminophenol Probes

When stereochemistry at the benzylic amine carbon is a determinant of biological activity, 3-(1-aminoprop-2-en-1-yl)phenol offers a procurement advantage: both the (R)-enantiomer (CAS 1213204-61-5) and (S)-enantiomer (CAS 1213971-90-4) are commercially available as discrete catalog items at 95% purity . This eliminates the 35-50% material loss and multi-day delay associated with in-house chiral resolution or custom synthesis. For target engagement studies where the eutomer/distomer pair must be compared side-by-side—such as in kinase selectivity panels or GPCR binding assays—the off-the-shelf availability of both enantiomers accelerates experimental timelines and reduces ambiguity from racemic mixture testing.

Antitubercular or Anti-Infective Lead Optimization Using Propenyl-Substituted m-Aminophenols

The propenyl-substituted meta-aminophenol chemotype has precedent in antitubercular research: Buděšínský and Ročková (1954) reported the synthesis and evaluation of allyl- and propenyl-derivatives of m-aminophenol as antituberculous agents in Collection of Czechoslovak Chemical Communications [4]. While quantitative MIC data for the specific 3-(1-aminoprop-2-en-1-yl)phenol compound was not located in the public domain, this historical precedent establishes the meta-aminophenol scaffold with unsaturated side chains as a validated starting point for anti-infective lead optimization. The commercial availability of 3-(1-aminoprop-2-en-1-yl)phenol at 95-98% purity enables contemporary re-evaluation of this chemotype against drug-resistant Mycobacterium tuberculosis strains.

Quote Request

Request a Quote for 3-(1-Aminoprop-2-EN-1-YL)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.